2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol
Description
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-2,6-dimethylphenyl]ethanol |
InChI |
InChI=1S/C11H16O2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12/h5-6,12-13H,3-4,7H2,1-2H3 |
InChI Key |
OPOGWAOPDSJJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CCO)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction of Isocoumarin Derivatives
One well-documented method for synthesizing phenylethanol derivatives, including compounds structurally related to this compound, involves the reduction of isocoumarin precursors with sodium borohydride in methanol under reflux conditions.
- Procedure : The isocoumarin derivative (e.g., 3-substituted isocoumarins) is dissolved in methanol, and sodium borohydride is added gradually. The reaction mixture is refluxed at approximately 50°C under a nitrogen atmosphere for several hours (typically 4 hours), followed by the addition of more sodium borohydride and continued stirring overnight to ensure complete reduction.
- Work-up : After completion, the reaction mixture is concentrated, and the residue is extracted with ethyl acetate. The organic layer is washed, dried, and evaporated to yield the diol product, which is further purified by washing with petroleum ether.
- Characterization : The products show characteristic IR absorptions for hydroxyl groups (3400–3070 cm⁻¹), aromatic C-H stretches (3000–3080 cm⁻¹), and C-O stretches (~1019 cm⁻¹). GCMS analysis confirms molecular ion peaks corresponding to the diol derivatives, and NMR spectroscopy (¹H and ¹³C) validates the structure.
This method is efficient for producing the target compound and its analogues with high purity and yields, as summarized in Table 1 below.
| Compound | Starting Isocoumarin | Yield (%) | Key Characterization Techniques |
|---|---|---|---|
| This compound (2a) | 3-n-Butyl isocoumarin | ~80 | IR, ¹H NMR, ¹³C NMR, GCMS |
| Other derivatives (2b-h) | Various substituted isocoumarins | 70–85 | Same as above |
Table 1: Summary of synthesis and characterization of phenylethanol derivatives via sodium borohydride reduction of isocoumarins.
Synthesis via Formylation and Reduction of 4-Bromo-2,6-dimethylaniline Derivatives
Another sophisticated synthetic route involves multi-step functionalization of 4-bromo-2,6-dimethylaniline to access aldehyde intermediates, which are then reduced to the corresponding benzyl alcohols and subsequently converted to the target phenylethanol derivative.
Step 1: Vilsmeier-Haack Formylation
4-Bromo-2,6-dimethylaniline is treated with the Vilsmeier-Haack-Arnold reagent to form a dimethylformimidamide intermediate quantitatively.Step 2: Formylation of the Intermediate
The intermediate undergoes formylation using n-butyllithium and dimethylformamide (DMF) to yield the aldehyde derivative.Step 3: Reduction to Benzyl Alcohol
The aldehyde is reduced with sodium borohydride in methanol to give the corresponding benzyl alcohol in good yield (~81% over two steps).Step 4: Further Functionalization
The benzyl alcohol can be further manipulated, including removal of protecting groups and silylation, to afford amino alcohols or anilines as intermediates for subsequent transformations.
This route is particularly useful for preparing advanced intermediates for complex molecule synthesis, such as bicyclic HIV-1 NNRTI analogues, but can be adapted for preparing this compound.
Late-Stage Functionalization via Horner-Wadsworth-Emmons Reaction
In some synthetic strategies targeting related compounds, the Horner-Wadsworth-Emmons (HWE) reaction is employed to introduce sensitive substituents such as cyanovinyl moieties at a late stage, starting from aldehyde intermediates prepared as described above.
- The aldehyde intermediate undergoes HWE reaction with deprotonated diisopropyl (cyanomethyl)phosphonate in DME solvent to yield the target analogues with high selectivity and yield (64–77%).
While this method is more specialized, it reflects the versatility of aldehyde intermediates in the synthesis of functionalized phenylethanol derivatives.
Analytical and Spectroscopic Data Supporting the Preparation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR spectra show signals corresponding to aromatic protons, methyl substituents, hydroxymethyl groups, and ethylene protons.
- ¹³C NMR confirms the presence of aromatic carbons, methyl carbons, and hydroxymethyl carbons.
- The numbering system for NMR assignments is consistent with the phenyl ring substitution pattern.
Gas Chromatography-Mass Spectrometry (GCMS)
- Molecular ion peaks correspond to the diol derivatives with characteristic fragmentation patterns.
- Base peaks at m/e 104 indicate the presence of C6H4-CO fragments, consistent with the phenyl ethanol structure.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Sodium borohydride reduction of isocoumarins | 3-substituted isocoumarins | NaBH4, Methanol | Reflux 50°C, N2 atmosphere, 4 hrs + overnight | 70–85% | Simple, efficient for diol derivatives |
| Vilsmeier-Haack formylation + reduction | 4-bromo-2,6-dimethylaniline | Vilsmeier-Haack reagent, n-BuLi, DMF, NaBH4 | Multi-step, low temp. for formylation, MeOH reduction | ~81% (over 2 steps) | Suitable for complex intermediates |
| Horner-Wadsworth-Emmons reaction | Aldehyde intermediates | Diisopropyl (cyanomethyl)phosphonate, DME | Room temp. to 50°C | 64–77% | Late-stage functionalization |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Formyl)-2,6-dimethylphenyl]ethanol or 2-[4-(Carboxyl)-2,6-dimethylphenyl]ethanol.
Reduction: Formation of this compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Detailed Analysis of Structural Differences and Implications
Substituent Effects on Polarity and Solubility
- Target Compound: The hydroxymethyl group enhances polarity compared to 2-(2,6-dimethylphenyl)ethanol , increasing solubility in polar solvents like water or ethanol.
- 2-[4-(Hydroxymethyl)-2,6-dimethoxyphenoxy]ethanol : Methoxy groups (-OCH₃) are less polar than methyl (-CH₃), but the phenoxy-ethanol chain adds steric bulk, reducing solubility compared to the target.
- 4-(2-Hydroxyethyl)-2,6-dimethylphenol : The phenolic -OH group (pKa ~10) introduces acidity, enabling salt formation, unlike the target compound’s neutral hydroxymethyl.
Thermal Stability
- Target Compound: Expected to have a higher boiling point than 2-(2,6-dimethylphenyl)ethanol (224°C ) due to increased hydrogen bonding.
- 2-[4-(Hydroxymethyl)-2,6-dimethoxyphenoxy]ethanol : Methoxy groups may lower thermal stability compared to methyl groups.
Biological Activity
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol, also known as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and implications in pharmacology and therapeutic applications.
- Chemical Formula : C₉H₁₂O₂
- CAS Number : 4866-85-7
- Molecular Weight : 152.19 g/mol
The compound features a hydroxymethyl group attached to a dimethyl-substituted phenyl ring, which contributes to its unique biochemical interactions and potential therapeutic benefits.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:
- Reduction of corresponding ketones or aldehydes .
- Alkylation reactions involving dimethyl-substituted phenol derivatives .
- Utilization of catalytic systems to enhance yields and selectivity .
These synthesis routes highlight the versatility and accessibility of the compound for further research and application.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound may inhibit CYP1A2, an enzyme critical for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and toxicity profiles.
Antioxidant Properties
Compounds with similar structural features have been studied for their antioxidant capabilities. Preliminary studies suggest that this compound may exhibit antioxidant properties that could protect against oxidative stress in biological systems.
Neuroprotective Effects
The ability to cross the blood-brain barrier suggests that this compound might have neuroprotective effects. Similar compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Study on Drug Interactions : A study demonstrated that the inhibition of CYP1A2 by this compound could alter the metabolism of drugs like caffeine and certain antidepressants, leading to increased plasma concentrations and potential toxicity.
- Antioxidant Activity Assessment : In vitro assays indicated that this compound scavenged free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
- Neuroprotection in Animal Models : Animal studies showed that administration of this compound reduced markers of neuroinflammation and oxidative stress in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| This compound | 4866-85-7 | Hydroxymethyl and dimethyl substitutions | Potential CYP1A2 inhibitor |
| 4-(Hydroxymethyl)-2,6-dimethylphenol | 4397-14-2 | Hydroxymethyl on phenol | Directly related to phenolic antioxidants |
| 2-(3-Hydroxymethyl)phenyl)ethanol | 4866-86-8 | Hydroxymethyl at different position | Variation in substitution pattern |
| 2-(Hydroxymethyl)-5-methylphenol | 7405-12-1 | Hydroxymethyl and methyl substitutions | Different methyl positioning |
This comparative analysis illustrates how the specific substitutions in this compound contribute to its unique biological activities.
Q & A
Basic Research Question
- Use PPE (gloves, goggles) and work in a well-ventilated fume hood to avoid inhalation or skin contact .
- Follow safety codes: S26 (eye rinsing), S37/39 (gloves/eye protection), and S24/25 (avoid skin contact) .
- Store in airtight containers away from oxidizers, as hydroxymethyl groups may enhance reactivity .
How can regioselectivity be optimized during synthesis of multi-substituted aromatic alcohols?
Advanced Research Question
Regioselectivity is influenced by steric and electronic effects. For example, methyl groups at 2,6-positions direct electrophilic substitution to the 4-position via steric hindrance. Ultrasound activation enhances reagent diffusion, favoring desired coupling over side reactions . Computational modeling (e.g., DFT for transition-state analysis) can predict substituent effects, while directed ortho-metalation strategies may further control functionalization .
How do hydroxymethyl and methyl groups affect solubility and derivatization reactivity?
Basic Research Question
The hydroxymethyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO). Methyl groups reduce solubility in aqueous media but improve stability against oxidation. In derivatization, the hydroxymethyl group is amenable to esterification or etherification, while steric hindrance from methyl groups may slow nucleophilic attacks at the aromatic core .
What methods validate mass spectrometric fragmentation patterns for this compound?
Advanced Research Question
Compare experimental MS data (e.g., m/z 240 → 222 → 207) with computational predictions using tools like NIST MS Suite or quantum chemistry software (Gaussian, ORCA). Database matching (e.g., NIST Chemistry WebBook) ensures consistency with known fragmentation pathways for aromatic alcohols . Isotopic labeling (e.g., deuterated analogs) can confirm proposed fragmentation mechanisms .
Which purification techniques are optimal for isolating this compound?
Basic Research Question
- Liquid-Liquid Extraction : Separate polar impurities using water-ethyl acetate biphasic systems .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to resolve regioisomers .
- Recrystallization : Ethanol/water mixtures achieve high purity (>99%) by exploiting temperature-dependent solubility .
How can kinetic/thermodynamic studies elucidate the reaction mechanism?
Advanced Research Question
- Kinetic Monitoring : Use in-situ NMR or FTIR to track intermediate formation (e.g., benzyl chloride-aldehyde adducts) .
- Temperature-Dependent Studies : Compare activation energies (Arrhenius plots) for ultrasound vs. thermal pathways .
- Isotope Effects : Deuterated solvents or substrates reveal proton-transfer steps in the mechanism .
What pharmaceutical applications exist for similar aromatic alcohols?
Basic Research Question
Structurally related compounds serve as intermediates in cardiovascular drugs (e.g., metoprolol, synthesized from 2-(4-hydroxyphenyl)ethanol) . The hydroxymethyl group in this compound may enable conjugation with bioactive moieties (e.g., kinase inhibitors or antimicrobial agents) via click chemistry or ester linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
